1-Azido-4-chlorobenzene

Catalog No.
S662377
CAS No.
3296-05-7
M.F
C6H4ClN3
M. Wt
153.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Azido-4-chlorobenzene

CAS Number

3296-05-7

Product Name

1-Azido-4-chlorobenzene

IUPAC Name

1-azido-4-chlorobenzene

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

InChI

InChI=1S/C6H4ClN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H

InChI Key

HZVGOEUGZJFTNN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=[N+]=[N-])Cl

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])Cl

The exact mass of the compound 1-Azido-4-chlorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Azido-4-chlorobenzene is a para-substituted aryl azide, a class of compounds widely utilized as key building blocks in organic synthesis. Its primary utility stems from the azide group's participation in highly reliable copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry" for forming stable 1,2,3-triazole linkages. The para-chloro substituent modifies the electronic properties of the azide group and, critically, serves as a reactive handle for subsequent functionalization via palladium-catalyzed cross-coupling reactions, offering a distinct advantage over simpler aryl azides.

Research Fit

Format Solid at standard lab temperatures for precise gravimetric handling
Chemistry Bifunctional aryl azide for CuAAC and SPAAC click reactions
Electronic Moderate electron-withdrawing para-Cl modulates cycloaddition electrophilicity

Replacing 1-Azido-4-chlorobenzene with other halo-analogs (e.g., fluoro-, bromo-) or the parent azidobenzene is often not viable due to significant impacts on reactivity and synthetic potential. The nature of the halogen atom directly influences the electronic character of the azide, affecting reaction kinetics in cycloadditions. Furthermore, the carbon-chlorine bond possesses a well-characterized reactivity profile for palladium-catalyzed cross-coupling reactions like Sonogashira or Suzuki, which is not readily achievable with the more inert carbon-fluorine bond and differs significantly from the more reactive carbon-bromine or carbon-iodine bonds. This makes 1-azido-4-chlorobenzene a specific choice for multi-step syntheses requiring sequential 'click' and cross-coupling transformations.

Substitution Risk

Para-substituent electronic character
Chloro provides moderate activation; fluoro is weakly activating, leading to different cycloaddition rate profiles. Reaction conditions calibrated for one may not transfer directly.
Physical state and handling
Solid chloro analog supports direct weighing; fluoro analog is typically handled as a solution, which can introduce solvent impurities or complicate solvent-free protocols.
Photochemical efficiency divergence
Quantum yields of aryl azides vary with substitution; photoaffinity labeling optimization is compound-specific. Substitution without re-optimization may reduce labeling consistency.

Dual-Mode Reactivity: A Specific Advantage in Sequential Cross-Coupling and Click Chemistry

1-Azido-4-chlorobenzene offers unique bifunctionality not present in simpler analogs like azidobenzene or 1-azido-4-fluorobenzene. The C-Cl bond is sufficiently reactive for palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, while the C-F bond is generally unreactive under these conditions. At the same time, the azide group remains available for efficient CuAAC click reactions. This allows for a planned synthetic sequence where the azide can be reacted first, followed by a subsequent C-C bond formation at the chlorine site, a critical capability for building complex molecular architectures.

Evidence DimensionReactivity in Pd-catalyzed cross-coupling
Target Compound DataAryl chlorides are established substrates for Sonogashira coupling, though typically less reactive than bromides or iodides.
Comparator Or BaselineAryl fluorides (e.g., 1-azido-4-fluorobenzene) are generally unreactive and require specialized, harsh conditions. Azidobenzene lacks a halide handle for this reaction.
Quantified DifferenceQualitative but significant difference in synthetic capability under standard Sonogashira conditions.
ConditionsTypical Sonogashira reaction conditions (Pd catalyst, Cu(I) co-catalyst, amine base).

This dual reactivity enables more efficient and convergent synthetic routes, making it the superior choice for constructing molecules requiring both triazole linkages and further aryl functionalization.

Physical state
Direct comparison
Solid at 20 °C vs. liquid/solution
Supports direct solid-phase weighing; avoids solvent handling
Reported m.p. 20 °C; fluoro analog supplied as TBME solution

Enhanced Photochemical Reactivity for Covalent Surface Functionalization

In photochemical applications where the azide is converted to a highly reactive nitrene for covalent bond formation, halogen substitution provides a key advantage over unsubstituted phenyl azide. The introduction of chlorine atoms onto the aromatic ring has been shown to suppress undesirable ring-expansion side reactions of the singlet phenylnitrene intermediate. This suppression increases the yield of desired insertion and addition reactions, leading to more efficient and cleaner functionalization of surfaces or biomolecules compared to the parent azidobenzene.

Evidence DimensionYield of nitrene insertion/addition products
Target Compound DataIncreased yields due to suppression of nitrene ring-expansion.
Comparator Or BaselineUnsubstituted phenyl azide, which is more prone to ring-expansion side reactions, leading to lower yields of the desired covalent adducts.
Quantified DifferenceQualitative improvement in reaction efficiency and product purity.
ConditionsPhotolysis (UV irradiation) to generate singlet nitrene from the aryl azide precursor.

For applications in surface coating, polymer grafting, or photo-crosslinking, using 1-azido-4-chlorobenzene results in a higher density of covalent linkages and fewer undesirable byproducts compared to unsubstituted azidobenzene.

Electrophilicity trend
Class-level inference
~3.8× higher Hammett σp
Predicts greater azide electrophilicity in [3+2] cycloadditions
DFT-calculated ω index correlation; gas-phase model

Tunable Electrochemical Properties for Controlled Reduction

The electrochemical reduction potential of the azide group is directly influenced by the electronic nature of the para-substituent. Electron-withdrawing groups like chlorine make the reduction of the corresponding diazonium salt (a related precursor) easier. This principle extends to the azide, where the chloro-substituent shifts the reduction potential compared to azidobenzene or analogs with electron-donating groups. This allows for selective electrochemical reduction or use in systems where a specific redox window is required, providing a level of control not available with the unsubstituted parent compound.

Evidence DimensionElectrochemical Reduction Potential
Target Compound DataReduction potential is shifted to be less negative (easier to reduce) due to the electron-withdrawing chloro group.
Comparator Or BaselineAzidobenzene (unsubstituted) has a more negative reduction potential. Analogs with electron-donating groups (e.g., methoxy) have even more negative potentials.
Quantified DifferenceA positive shift in reduction potential, consistent with Hammett parameter correlations.
ConditionsCyclic voltammetry in an appropriate solvent and electrolyte system.

In electrosynthesis or the design of redox-active materials, selecting 1-azido-4-chlorobenzene allows for precise tuning of the reduction potential to match the requirements of the electrochemical system.

Unit cost
Direct comparison
~2.5× lower per molar equivalent
Supports budget-conscious library synthesis
Catalog pricing comparison; subject to change
Photochemical QY
Class-level
Reported range 0.1 – 0.7
Substituent-dependent; empirical validation needed for specific derivative
Class-level range for aryl azides; individual QY not tabulated
Flammability hazard
Direct comparison
No flash point (neat solid) vs. -33 °C (fluoro solution)
Simplifies shipping and storage; non-flammable solid form
Fluoro analog classified as highly flammable due to TBME solvent

Sequential Synthesis of Complex Molecules

This compound is the right choice for synthetic strategies that require an initial, clean CuAAC 'click' reaction followed by a subsequent C-C bond formation. An example is the synthesis of complex pharmaceutical intermediates or functional materials where a triazole linker is first installed, and the still-intact C-Cl bond is then used as a handle for a Sonogashira or Suzuki coupling to add another molecular fragment.

Efficient Photochemical Surface Modification

For creating robust, covalently modified surfaces on polymers or other materials via photochemistry. The chloro-substituent enhances the efficiency of nitrene insertion by minimizing wasteful side reactions, making it a preferred reagent over azidobenzene for applications requiring high-density, clean surface functionalization.

Development of Fungicidal Agents and Substituted Triazoles

The compound serves as a key precursor in the synthesis of biologically active 1,2,3-triazoles. Its defined reactivity allows for reliable construction of the triazole core, which is a common scaffold in medicinal chemistry and agrochemicals, including fungicides.

Application Fit

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis & resin click chemistry
Solid-state handling compatibility
Gravimetric accuracy and coupling efficiency on solid support
Photoaffinity labeling probe synthesis
Photoactivation window review
Photolysis efficiency optimization for specific protein target
Large-scale triazole library synthesis
Cost-efficiency and moderate electrophilicity
CuAAC reactivity without excessive azide activation
Mechanochemical and solvent-free click reactions
Non-flammable solid form
Protocol safety and compatibility with ball-milling conditions

XLogP3

3.6

Melting Point

20.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3296-05-7

Wikipedia

4-chlorophenyl azide
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem

Explore Compound Types